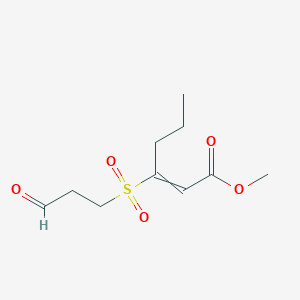![molecular formula C25H43NO3 B14191912 N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide CAS No. 920277-36-7](/img/structure/B14191912.png)
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a heptyl side chain and a dihydroxyundecan substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. One common approach is to start with a protected form of the dihydroxyundecan precursor, followed by coupling with the benzamide core under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the benzamide core can produce amines .
Aplicaciones Científicas De Investigación
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]pentacosanamide: A ceramide with similar structural features.
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide: Another ceramide with a different side chain.
Uniqueness
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Número CAS |
920277-36-7 |
|---|---|
Fórmula molecular |
C25H43NO3 |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C25H43NO3/c1-3-5-7-9-11-13-15-24(28)23(20-27)26-25(29)22-18-16-21(17-19-22)14-12-10-8-6-4-2/h16-19,23-24,27-28H,3-15,20H2,1-2H3,(H,26,29)/t23-,24+/m0/s1 |
Clave InChI |
NEEDFXNHFJVGRW-BJKOFHAPSA-N |
SMILES isomérico |
CCCCCCCC[C@H]([C@H](CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O |
SMILES canónico |
CCCCCCCCC(C(CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)





![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)


![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)

![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)
